molecular formula C8H10N4O2S B8698468 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 286009-37-8

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8698468
CAS No.: 286009-37-8
M. Wt: 226.26 g/mol
InChI Key: KQMPPUWJGXCQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Properties

CAS No.

286009-37-8

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

5,7-dimethyl-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H10N4O2S/c1-5-4-6(2)12-7(9-5)10-8(11-12)15(3,13)14/h4H,1-3H3

InChI Key

KQMPPUWJGXCQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired triazolopyrimidine derivatives.

Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of triazolopyrimidines under mild conditions with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, can facilitate the separation and reuse of catalysts, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and scientific research.

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